![molecular formula C13H15F3O3 B14082342 1-[4-(3-Methoxypropoxy)-3-(trifluoromethyl)phenyl]ethanone CAS No. 1624302-01-7](/img/structure/B14082342.png)
1-[4-(3-Methoxypropoxy)-3-(trifluoromethyl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-Methoxypropoxy)-3-(trifluoromethyl)phenyl]ethanone is a chemical compound with the molecular formula C13H15F3O3 and a molecular weight of 276.25 g/mol . It is known for its unique structure, which includes a trifluoromethyl group, a methoxypropoxy group, and an ethanone moiety. This compound is of interest in various fields of scientific research due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1-[4-(3-Methoxypropoxy)-3-(trifluoromethyl)phenyl]ethanone involves several steps. One common method includes the reaction of 4-(3-methoxypropoxy)-3-(trifluoromethyl)benzaldehyde with an appropriate acetylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and scale up the production efficiently.
Analyse Chemischer Reaktionen
1-[4-(3-Methoxypropoxy)-3-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-Methoxypropoxy)-3-(trifluoromethyl)phenyl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.
Wirkmechanismus
The mechanism of action of 1-[4-(3-Methoxypropoxy)-3-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The methoxypropoxy group may also contribute to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-[4-(3-Methoxypropoxy)-3-(trifluoromethyl)phenyl]ethanone can be compared with similar compounds such as:
1-[3-(Trifluoromethyl)phenyl]ethanone: This compound lacks the methoxypropoxy group, which may result in different chemical and biological properties.
1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone: The presence of a fluoro group instead of a methoxypropoxy group can alter its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1624302-01-7 |
|---|---|
Molekularformel |
C13H15F3O3 |
Molekulargewicht |
276.25 g/mol |
IUPAC-Name |
1-[4-(3-methoxypropoxy)-3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C13H15F3O3/c1-9(17)10-4-5-12(19-7-3-6-18-2)11(8-10)13(14,15)16/h4-5,8H,3,6-7H2,1-2H3 |
InChI-Schlüssel |
QPBIGIONUFQJTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCOC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


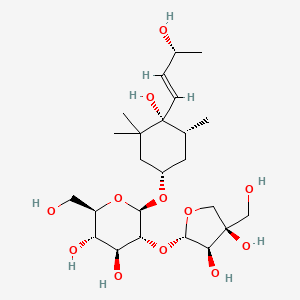
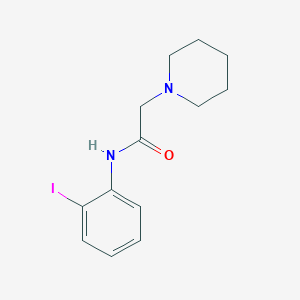

![(4R)-4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid](/img/structure/B14082281.png)
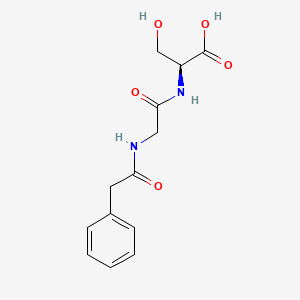
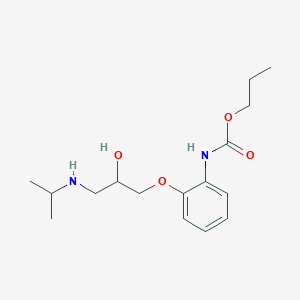
![tert-Butyl 4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B14082295.png)
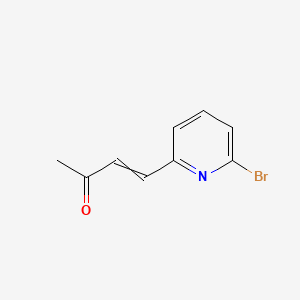
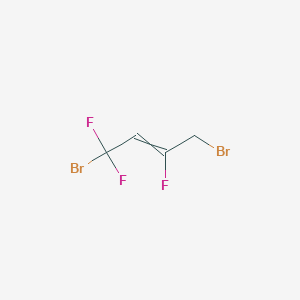
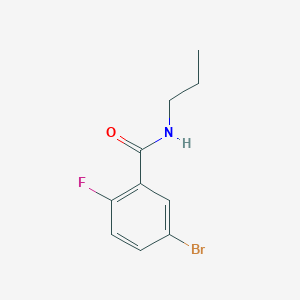
![3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-dimethylpropan-1-amine oxide](/img/structure/B14082323.png)
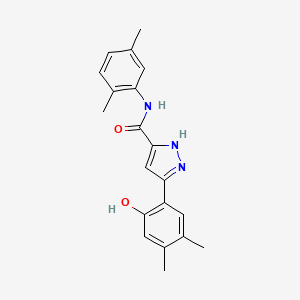
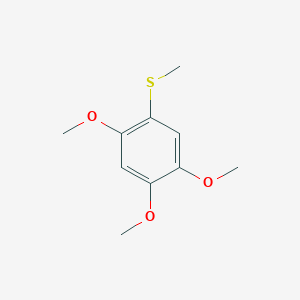
![1H-1,2,3-Triazole, 4-(4-nitrophenyl)-5-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-1-[(trimethylsilyl)methyl]-](/img/structure/B14082338.png)
